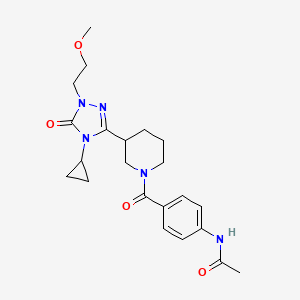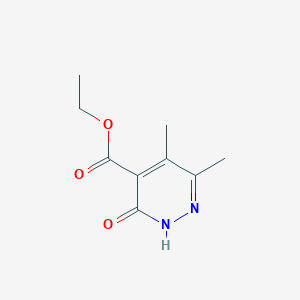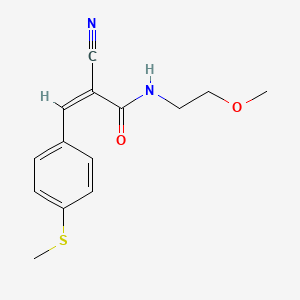
(Z)-2-Cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CMMP is a chemical compound that belongs to the class of enamide derivatives. It is a yellow powder with a molecular weight of 343.42 g/mol. CMMP has been found to exhibit several interesting properties that make it a promising candidate for scientific research.
作用机制
The mechanism of action of CMMP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways in the body. CMMP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins that play a role in inflammation.
Biochemical and physiological effects:
CMMP has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CMMP has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of CMMP is its broad range of potential applications in scientific research. It has been found to exhibit activity against a variety of targets, making it a promising candidate for drug discovery. However, one of the limitations of CMMP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on CMMP. One area of interest is its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CMMP and its effects on different signaling pathways in the body. Finally, there is a need for the development of more efficient synthesis methods for CMMP, which could make it more accessible for use in scientific research.
In conclusion, CMMP is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of several enzymes and signaling pathways in the body. While there are limitations to its use in certain experimental settings, CMMP has the potential to be a valuable tool for drug discovery and therapeutic development.
合成方法
The synthesis of CMMP is a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to produce 4-methylsulfanylphenyl-2-aminoethan-1-ol. This intermediate is then reacted with acryloyl chloride to yield (Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide.
科学研究应用
CMMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CMMP has also been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases.
属性
IUPAC Name |
(Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-8-7-16-14(17)12(10-15)9-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJUIYFBKZQPW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

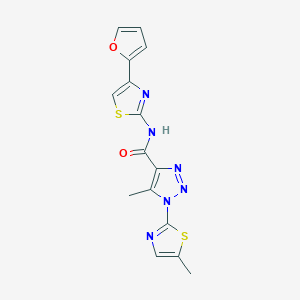
![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
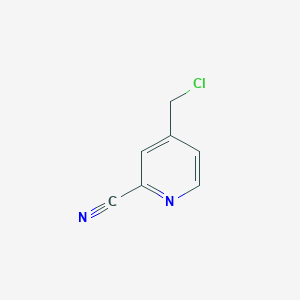
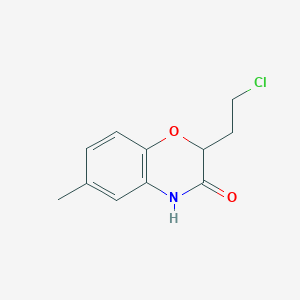
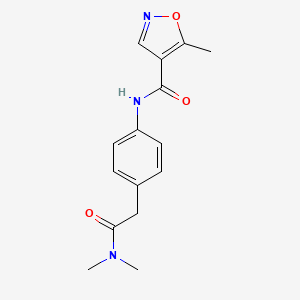
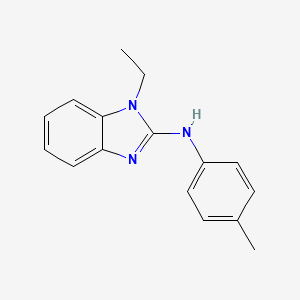
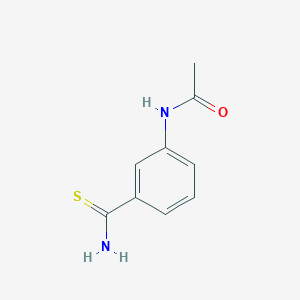
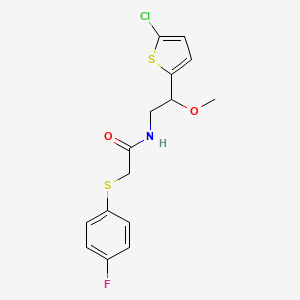

![3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462043.png)
